Dodecanoic acid, 9,12-dioxo-
Description
Structural Characterization of Dodecanoic Acid, 9,12-Dioxo-
Molecular Architecture and Isomeric Variations
Dodecanoic acid, 9,12-dioxo- possesses a molecular formula of C₁₂H₂₀O₄ with a molecular weight of 228.28 grams per mole. The compound exhibits a linear carbon chain architecture typical of fatty acids, but distinguished by the presence of two ketone functional groups positioned at carbon atoms 9 and 12 from the carboxylic acid terminus. The systematic structural representation follows the International Union of Pure and Applied Chemistry nomenclature as 9,12-dioxododecanoic acid, reflecting the precise positioning of the carbonyl substituents.
The molecular structure features a carboxylic acid group at the terminal position, providing the characteristic acidic functionality common to fatty acid derivatives. The backbone consists of a saturated twelve-carbon aliphatic chain with strategic placement of two ketone groups that significantly influence the compound's chemical and physical properties. The structural arrangement creates distinct regions within the molecule: an aliphatic terminus, two ketone-containing segments, and the polar carboxylic acid head group.
Isomeric variations of this compound remain limited due to the specific positioning requirements of the ketone groups. The primary structural isomer maintains the 9,12-dioxo configuration, though theoretical positional isomers could exist with alternative ketone placements along the carbon chain. However, the naturally occurring and synthetically relevant form consistently features the ketone groups at positions 9 and 12, as confirmed through various analytical techniques.
The three-dimensional molecular geometry exhibits conformational flexibility typical of medium-chain fatty acids, with the ketone groups introducing additional steric considerations. The carbonyl oxygens create polar regions within an otherwise hydrophobic carbon chain, resulting in amphiphilic character that influences molecular interactions and assembly behavior.
Spectroscopic Identification Strategies
Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for dodecanoic acid, 9,12-dioxo- through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance analysis reveals distinct spectral regions corresponding to different molecular environments within the compound structure.
The carboxylic acid proton typically appears as a broad singlet in the downfield region, characteristic of fatty acid derivatives. The methylene protons adjacent to the ketone groups exhibit distinctive chemical shifts that differentiate them from the remaining aliphatic chain protons. Specifically, the protons on carbons adjacent to the carbonyl groups display downfield shifts due to the deshielding effect of the electron-withdrawing ketone functionalities.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through carbonyl carbon signals appearing in the characteristic range for ketone functionalities. The carboxylic acid carbon resonates in the typical downfield region for carbonyl carbons, while the ketone carbons at positions 9 and 12 display distinct chemical shifts that confirm their structural assignment.
Integration patterns in proton nuclear magnetic resonance spectra confirm the molecular composition, with the relative intensities of different proton environments corresponding to the expected structural arrangement. The methylene protons of the aliphatic chain appear as complex multipets in the upfield region, while protons alpha to the ketone groups show characteristic splitting patterns and chemical shift positions.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of dodecanoic acid, 9,12-dioxo- reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 228, corresponding to the intact molecular structure.
Fragmentation analysis demonstrates predictable cleavage patterns associated with the ketone functionalities and the carboxylic acid group. Primary fragmentation occurs through alpha-cleavage adjacent to the carbonyl groups, generating characteristic fragment ions that confirm the positioning of the ketone functionalities. Loss of carbon monoxide from the ketone groups produces diagnostic fragment ions that support structural assignment.
The base peak and major fragment ions reflect the stability of different molecular regions under mass spectrometric conditions. Fragmentation patterns consistently show loss of the carboxylic acid functionality through McLafferty rearrangement processes typical of fatty acid derivatives. Additional fragmentation involves sequential loss of methylene units from the aliphatic chain, creating a characteristic pattern of fragment ions separated by 14 mass units.
Collision-induced dissociation studies provide enhanced structural information through controlled fragmentation processes. The resulting fragmentation patterns confirm the connectivity and positioning of functional groups within the molecular structure, supporting the assigned structural formula and stereochemical arrangement.
Crystallographic and Conformational Studies
Crystallographic investigations of dodecanoic acid, 9,12-dioxo- reveal detailed three-dimensional structural arrangements and intermolecular packing characteristics. X-ray diffraction studies demonstrate the compound's tendency to form ordered crystalline structures through hydrogen bonding interactions involving the carboxylic acid functionality and potential dipole-dipole interactions between ketone groups.
The crystal structure exhibits extended chain conformations typical of medium-chain fatty acids, with the ketone groups adopting preferred orientations that minimize steric interactions while maximizing favorable intermolecular contacts. The carboxylic acid groups participate in dimeric hydrogen bonding arrangements commonly observed in fatty acid crystal structures, creating stable supramolecular assemblies.
Conformational analysis reveals the flexibility of the aliphatic chain segments between the ketone groups and the carboxylic acid terminus. The compound demonstrates conformational preferences that balance intramolecular steric considerations with intermolecular packing efficiency. The ketone functionalities introduce conformational constraints that influence the overall molecular shape and crystal packing arrangements.
Temperature-dependent crystallographic studies indicate thermal expansion behavior and potential phase transitions associated with increased molecular motion at elevated temperatures. The crystal structure maintains stability across typical ambient temperature ranges, suggesting robust intermolecular interactions and efficient packing arrangements.
Computational Modeling of Electronic Structure
Quantum mechanical calculations provide detailed insights into the electronic structure and molecular properties of dodecanoic acid, 9,12-dioxo-. Density functional theory computations reveal the electron density distribution, molecular orbital characteristics, and energetic properties that govern chemical reactivity and intermolecular interactions.
The calculated molecular geometry closely matches experimental crystallographic data, validating the computational approach and providing confidence in predicted properties. The ketone functionalities exhibit characteristic electron density patterns associated with carbonyl groups, including regions of electron depletion at the carbon centers and electron accumulation at the oxygen atoms.
Molecular orbital analysis demonstrates the influence of the ketone groups on the overall electronic structure. The highest occupied molecular orbitals primarily involve the oxygen lone pairs of the ketone and carboxylic acid functionalities, while the lowest unoccupied molecular orbitals are centered on the carbonyl carbon atoms. This electronic arrangement influences the compound's reactivity patterns and potential for forming intermolecular interactions.
Electrostatic potential mapping reveals the distribution of positive and negative regions across the molecular surface, providing insights into potential binding sites and intermolecular interaction preferences. The ketone oxygens and carboxylic acid functionality create regions of negative electrostatic potential, while the aliphatic chain segments exhibit relatively neutral character.
Computational studies of conformational preferences reveal multiple low-energy conformers accessible at ambient temperatures. The calculations predict barriers to rotation around carbon-carbon bonds and identify preferred torsional angles that minimize total molecular energy. These conformational studies support experimental observations of molecular flexibility and provide theoretical frameworks for understanding dynamic behavior in solution and solid phases.
Properties
IUPAC Name |
9,12-dioxododecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-10-6-8-11(14)7-4-2-1-3-5-9-12(15)16/h10H,1-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCRMCBLQUKXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)CCC=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415614 | |
| Record name | Dodecanoic acid, 9,12-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51551-01-0 | |
| Record name | Dodecanoic acid, 9,12-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecanoic acid, 9,12-dioxo- typically involves the oxidation of dodecanoic acid. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are further oxidized to yield the final product .
Industrial Production Methods: In an industrial setting, the production of dodecanoic acid, 9,12-dioxo- can be achieved through a multi-step process involving the controlled oxidation of dodecanoic acid. This process may utilize catalysts to enhance the reaction rate and selectivity. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to maximize yield and purity .
Types of Reactions:
Oxidation: Dodecanoic acid, 9,12-dioxo- can undergo further oxidation to produce higher oxidation state compounds.
Reduction: The compound can be reduced to form dodecanoic acid or other reduced derivatives.
Substitution: The oxo groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Higher oxidation state compounds.
Reduction: Dodecanoic acid or reduced derivatives.
Substitution: Substituted dodecanoic acid derivatives.
Scientific Research Applications
Applications in Scientific Research
Dodecanoic acid, 9,12-dioxo- has several notable applications across various scientific fields:
Chemistry
- Precursor in Organic Synthesis : This compound serves as a precursor in the synthesis of various organic compounds and polymers. Its unique structural features allow for diverse chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
- Biological Activity Investigation : Research has shown that dodecanoic acid, 9,12-dioxo- may exhibit antimicrobial and anti-inflammatory properties. These activities are being explored for potential therapeutic applications in treating infections and inflammatory conditions.
Medicine
- Therapeutic Potential : The compound is under investigation for its potential use in drug development. Its interactions with specific molecular targets may lead to novel treatments for various diseases, including epilepsy and other neurological disorders .
Industry
- Production of Specialty Chemicals : Dodecanoic acid, 9,12-dioxo- is utilized in the production of specialty chemicals, lubricants, and surfactants. Its unique properties make it valuable in formulating products that require specific chemical characteristics.
Case Study 1: Antimicrobial Properties
Research conducted on various fatty acids revealed that dodecanoic acid derivatives exhibit significant antifungal activity against common pathogens. This was demonstrated through laboratory tests where the compound effectively inhibited fungal growth and mycotoxin production .
Case Study 2: Neurological Applications
A study exploring the effects of medium-chain fatty acids on seizure control indicated that compounds similar to dodecanoic acid could provide therapeutic benefits in managing epilepsy. The research highlighted the potential for developing new treatments based on the compound's ability to interact with neurotransmitter systems .
Mechanism of Action
The mechanism of action of dodecanoic acid, 9,12-dioxo- involves its interaction with specific molecular targets and pathways. The oxo groups in the compound can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexanoic Acid (C₆H₁₂O₂)
- Structural Differences: Hexanoic acid has a shorter 6-carbon chain compared to dodecanoic acid’s 12-carbon chain.
- Functional Role: Both act as surfactants in nanoparticle synthesis, but dodecanoic acid produces nanoparticles with higher drug-loading efficiency (25 μg doxorubicin loaded more effectively in dodecanoic acid-based nanoparticles) .
- Thermal Stability: Dodecanoic acid degrades at 400°C to trace levels (0.07%), while hexadecanoic acid ethyl ester (a C16 analog) shows similar thermal lability .
9,12-Octadecadienoic Acid (C₁₈H₃₂O₂)
- Structural Differences: A polyunsaturated fatty acid (linoleic acid) with two double bonds at positions 9 and 12, unlike the saturated dodecanoic acid.
- Natural Occurrence: Dominant in plant extracts (e.g., 56% in Paecilomyces sp. fungi , 31.8% in Guizotia scabra seed oil ), whereas dodecanoic acid is less abundant (3.46% in Guizotia scabra ).
- Biological Activity: 9,12-Octadecadienoic acid correlates with microbial communities in soil, enhancing Pseudomonas growth, while dodecanoic acid exhibits antifungal properties by inhibiting mycelial growth .
Hexadecanoic Acid (C₁₆H₃₂O₂)
- Structural Differences : A longer saturated fatty acid (16 carbons) with higher hydrophobicity.
- Degradation Pathways: At 300–400°C, hexadecanoic acid ethyl ester fragments into smaller molecules, paralleling dodecanoic acid’s degradation but with slower kinetics .
- Natural Prevalence: The most abundant fatty acid in banana peels (45.9% ) and Ulva prolifera algae (29.7% ), whereas dodecanoic acid is minor (e.g., 6.1% in Cyamopsis tetragonoloba ).
Biological Activity
Dodecanoic acid, 9,12-dioxo- (also known as 9,12-dioxo-10(Z)-dodecenoic acid) is a fatty acid derivative that has garnered attention due to its unique biological activities. This compound is primarily studied for its potential applications in antimicrobial and anti-inflammatory contexts, as well as its role in various metabolic processes. This article provides a comprehensive overview of the biological activity of dodecanoic acid, 9,12-dioxo-, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₀O₄
- Molecular Weight : 228.288 g/mol
- Structure : The compound features a dioxo group at the 9 and 12 positions of the dodecenoic chain, which is significant for its reactivity and biological interactions .
Antimicrobial Activity
Dodecanoic acid, 9,12-dioxo- has been shown to exhibit notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several bacteria are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 50 |
| Klebsiella pneumoniae | 25 |
| Proteus vulgaris | 25 |
| Pseudomonas aeruginosa | >100 |
These results suggest that dodecanoic acid is particularly effective against Gram-negative bacteria like Klebsiella pneumoniae and Proteus vulgaris, while showing limited activity against Pseudomonas aeruginosa .
Anti-inflammatory Properties
The compound's structure allows it to act as a precursor for bioactive lipids involved in inflammatory responses. It has been suggested that dodecanoic acid may modulate inflammatory pathways by influencing the synthesis of prostaglandins and leukotrienes, which are critical mediators in inflammation .
The biological activity of dodecanoic acid, 9,12-dioxo-, particularly its antimicrobial effects, is thought to be mediated through membrane disruption in bacterial cells. The fatty acid can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the antibacterial effects of various fatty acids found that dodecanoic acid significantly reduced the viability of Escherichia coli when applied at concentrations around its MIC value. The study highlighted the potential use of this compound in food preservation and as a natural antimicrobial agent . -
Inflammation Model :
In an experimental model of inflammation induced by lipopolysaccharides (LPS), dodecanoic acid was shown to reduce inflammatory cytokine production in vitro. This suggests a possible therapeutic role in managing conditions characterized by excessive inflammation .
Q & A
Q. What are the recommended methodologies for synthesizing and purifying dodecanoic acid, 9,12-dioxo-?
Synthesis of dodecanoic acid derivatives often involves controlled oxidation reactions. For isotopic labeling (e.g., deuterated analogs), methods include substituting hydrogen atoms with deuterium at specific positions using precursors like deuterated fatty acids (e.g., dodecanoic-12,12,12-d3 acid, CAS 79050-22-9) . Purification typically employs column chromatography or recrystallization, with purity verified via GC-MS or NMR. For example, GC spectra with >96% similarity to reference libraries and NMR signal matching to published data (e.g., δH and δC shifts) are critical validation steps .
Q. How should researchers handle safety risks associated with dodecanoic acid, 9,12-dioxo-?
The compound is likely flammable and irritant, based on analogs like 5(Z)-dodecenoic acid (GHS02/GHS07 classifications). Key precautions include:
- Using explosion-proof equipment and grounding containers to prevent static discharge (P241, P242) .
- Wearing PPE (gloves, eye protection) and working in ventilated areas (P280, P271) .
- Storing in airtight containers away from ignition sources (P233, P210) .
Emergency protocols for skin/eye contact involve immediate rinsing with water and medical consultation (P305+P361+P353) .
Q. What analytical techniques are most reliable for characterizing dodecanoic acid derivatives?
- GC-MS : Provides molecular weight and fragmentation patterns; ensure a similarity index >95% to reference spectra .
- NMR : ¹H and ¹³C NMR must align with published data (e.g., δ 0.88 ppm for terminal methyl groups in dodecanoic acid) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ for oxo groups .
Cross-validation using multiple techniques mitigates misidentification risks, especially for isomers or deuterated variants .
Advanced Research Questions
Q. How can experimental design optimize the study of dodecanoic acid, 9,12-dioxo-’s reactivity?
Use a Definitive Screening Design (DSD) to evaluate factors like temperature, solvent polarity, and catalyst concentration. For example, a DSD with 18 runs was applied in VFA analysis to efficiently model nonlinear effects and interactions . Response variables (e.g., reaction yield, oxidation byproducts) should be analyzed via multivariate regression to identify optimal conditions .
Q. How should researchers resolve contradictions in spectral data for dodecanoic acid derivatives?
Discrepancies between GC-MS and NMR results may arise from impurities or isotopic labeling. Strategies include:
Q. What role could dodecanoic acid, 9,12-dioxo- play as a biomarker in oxidative stress studies?
While direct evidence is limited, analogous compounds like 9-oxo-octadecadienoic acid (a lipid peroxidation marker) suggest potential utility. Methodologically:
Q. What advanced isotopic labeling approaches are applicable to trace metabolic pathways of this compound?
- Deuterium Labeling : Use site-specific deuterated analogs (e.g., dodecanoic-2,2-d2 acid, CAS 64118-39-4) to track metabolic turnover via mass shifts in MS .
- 13C-Labeling : Incorporate ¹³C at the oxo groups (C9/C12) to study carboxylation pathways using NMR or isotope-ratio MS .
Methodological Considerations
Q. How can researchers ensure reproducibility in synthesizing dodecanoic acid derivatives?
- Document reaction parameters (e.g., molar ratios, solvent purity) as in safety data sheets .
- Validate intermediates via inline FTIR or Raman spectroscopy for real-time monitoring .
- Share raw spectral data and chromatograms in supplementary materials to enable cross-lab verification .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicity studies?
Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design hypothesis-driven experiments. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
